molecular formula C23H22N2O2S B3691371 1-(2,2-DIPHENYLACETYL)-3-(2-HYDROXY-3,5-DIMETHYLPHENYL)THIOUREA

1-(2,2-DIPHENYLACETYL)-3-(2-HYDROXY-3,5-DIMETHYLPHENYL)THIOUREA

Cat. No.: B3691371
M. Wt: 390.5 g/mol
InChI Key: KIDRKWVLLLCDPQ-UHFFFAOYSA-N
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Description

1-(2,2-DIPHENYLACETYL)-3-(2-HYDROXY-3,5-DIMETHYLPHENYL)THIOUREA is a complex organic compound that features both thiourea and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-DIPHENYLACETYL)-3-(2-HYDROXY-3,5-DIMETHYLPHENYL)THIOUREA typically involves the reaction of 2,2-diphenylacetyl chloride with 2-hydroxy-3,5-dimethylphenylthiourea. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-DIPHENYLACETYL)-3-(2-HYDROXY-3,5-DIMETHYLPHENYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiourea group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted thioureas.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: May be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action for 1-(2,2-DIPHENYLACETYL)-3-(2-HYDROXY-3,5-DIMETHYLPHENYL)THIOUREA depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or altering their activity.

    Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, depending on the conditions.

Comparison with Similar Compounds

Similar Compounds

    Thiourea Derivatives: Compounds like 1-(2,2-diphenylacetyl)-3-phenylthiourea.

    Phenyl Derivatives: Compounds like 2-hydroxy-3,5-dimethylphenylthiourea.

Uniqueness

1-(2,2-DIPHENYLACETYL)-3-(2-HYDROXY-3,5-DIMETHYLPHENYL)THIOUREA is unique due to its combination of thiourea and phenyl groups, which may confer unique chemical and biological properties not found in simpler compounds.

Properties

IUPAC Name

N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2S/c1-15-13-16(2)21(26)19(14-15)24-23(28)25-22(27)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14,20,26H,1-2H3,(H2,24,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDRKWVLLLCDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)NC(=S)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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